

Application Notes and Protocols for VULM 1457

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Compound of Interest

Compound Name: VULM 1457

Cat. No.: B1662339

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and experimental use of **VULM 1457**, a potent Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor. The information is intended to guide researchers in utilizing this compound for in vitro and in vivo studies.

Product Information

Property	Value	Source
CAS Number	228544-65-8	BioCrick[1]
Molecular Formula	C ₂₅ H ₂₇ N ₃ O ₃ S	R&D Systems
Molecular Weight	449.57 g/mol	R&D Systems
Appearance	Powder	BioCrick[1]
Purity	>97%	BioCrick[1]
Storage	Long-term: -20°C, Short-term: 2-8°C. Keep container tightly closed in a dry, well-ventilated place.[1]	BioCrick

Dissolution of VULM 1457

VULM 1457 is readily soluble in dimethyl sulfoxide (DMSO).[2][3] Water solubility information is not currently available.[1] For experimental use, it is recommended to prepare a concentrated

stock solution in DMSO.

Table 1: **VULM 1457** Solubility in DMSO

Supplier	Reported Solubility
R&D Systems	Soluble to 100 mM
MedchemExpress	125 mg/mL (278.04 mM); requires ultrasonic treatment.
APExBIO	<44.96 mg/mL
TargetMol	60 mg/mL (133.46 mM); sonication is recommended.

Protocol for Preparing a 100 mM Stock Solution in DMSO

Materials:

- **VULM 1457** powder
- Anhydrous or molecular sieve-dried DMSO
- Sterile, conical-bottom polypropylene or glass vial
- Vortex mixer
- Ultrasonic bath (recommended)
- Calibrated micropipettes

Procedure:

- Calculate the required mass of **VULM 1457**. For a 100 mM stock solution, you will need 44.96 mg of **VULM 1457** per 1 mL of DMSO.
- Weigh the **VULM 1457** powder accurately and transfer it to the sterile vial.

- Add the calculated volume of DMSO to the vial containing the **VULM 1457** powder.
- Vortex the solution for 1-2 minutes to facilitate dissolution.
- Use an ultrasonic bath for 10-15 minutes to ensure complete dissolution, as recommended by some suppliers.[2]
- Visually inspect the solution to ensure there are no visible particles.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for long-term storage.

Note: For cell culture experiments, the final concentration of DMSO in the culture medium should not exceed 0.1%. A negative control with the same concentration of DMSO should be included in the experimental design.

Experimental Protocols

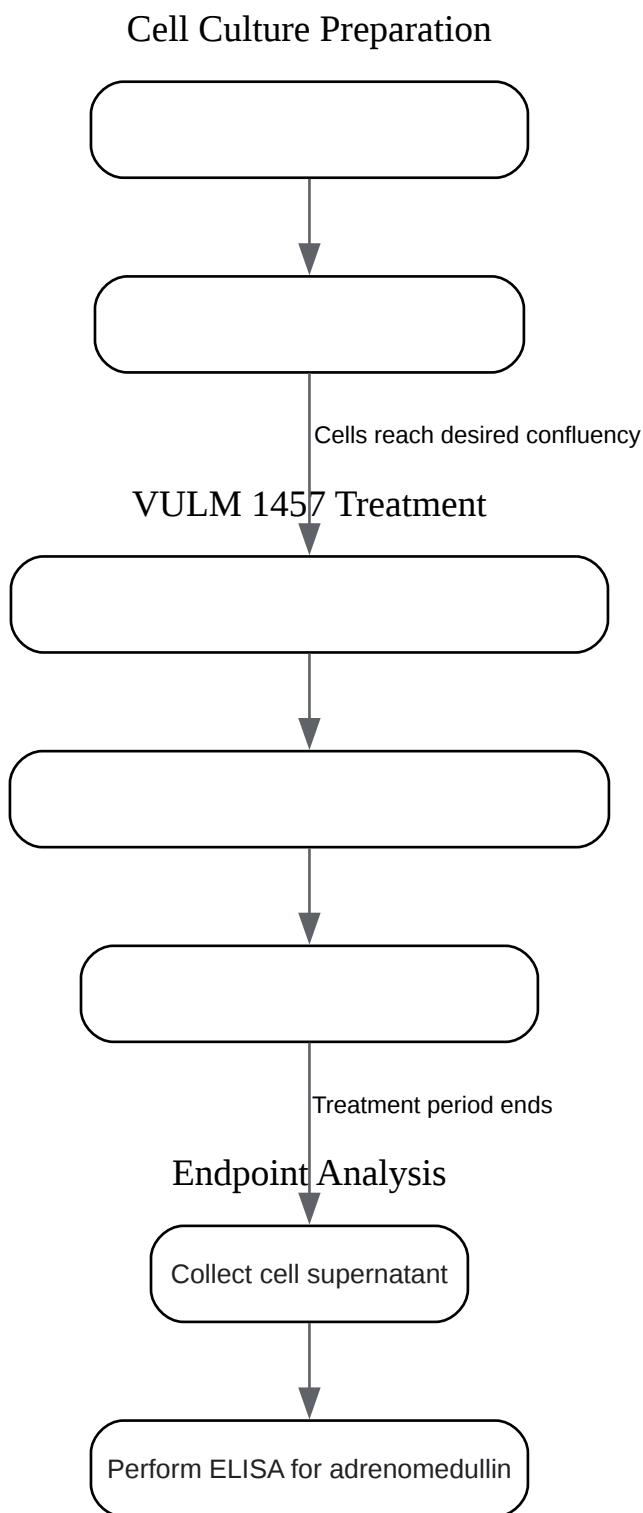
VULM 1457 has been utilized in both in vitro and in vivo models to investigate its effects as an ACAT inhibitor, particularly in the context of hyperlipidemia and cardiovascular disease.

In Vitro Protocol: Inhibition of Adrenomedullin Secretion in HepG2 Cells

This protocol is based on studies demonstrating that **VULM 1457** can down-regulate adrenomedullin (AM) receptors and reduce AM secretion in human hepatoblastic (HepG2) cells.

Objective: To assess the dose-dependent effect of **VULM 1457** on a specific cellular response in vitro.

Experimental Workflow:



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Caption: Workflow for in vitro treatment of HepG2 cells with **VULM 1457**.

Materials:

- HepG2 cells
- Complete culture medium (e.g., DMEM with 10% FBS)
- 6-well cell culture plates
- **VULM 1457** stock solution (100 mM in DMSO)
- Phosphate-buffered saline (PBS)
- Adrenomedullin ELISA kit

Procedure:

- Cell Seeding:
 - Culture HepG2 cells in complete medium.
 - Seed the cells into 6-well plates at a density of 2×10^5 cells per well.
 - Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
- Preparation of **VULM 1457** Working Solutions:
 - Prepare serial dilutions of the **VULM 1457** stock solution in complete culture medium to achieve final concentrations of 0.03 µM and 0.1 µM.
 - Prepare a vehicle control medium containing the same final concentration of DMSO (e.g., 0.0001%).
- Cell Treatment:
 - Remove the culture medium from the wells.
 - Add 2 mL of the prepared **VULM 1457** working solutions or the vehicle control to the respective wells.

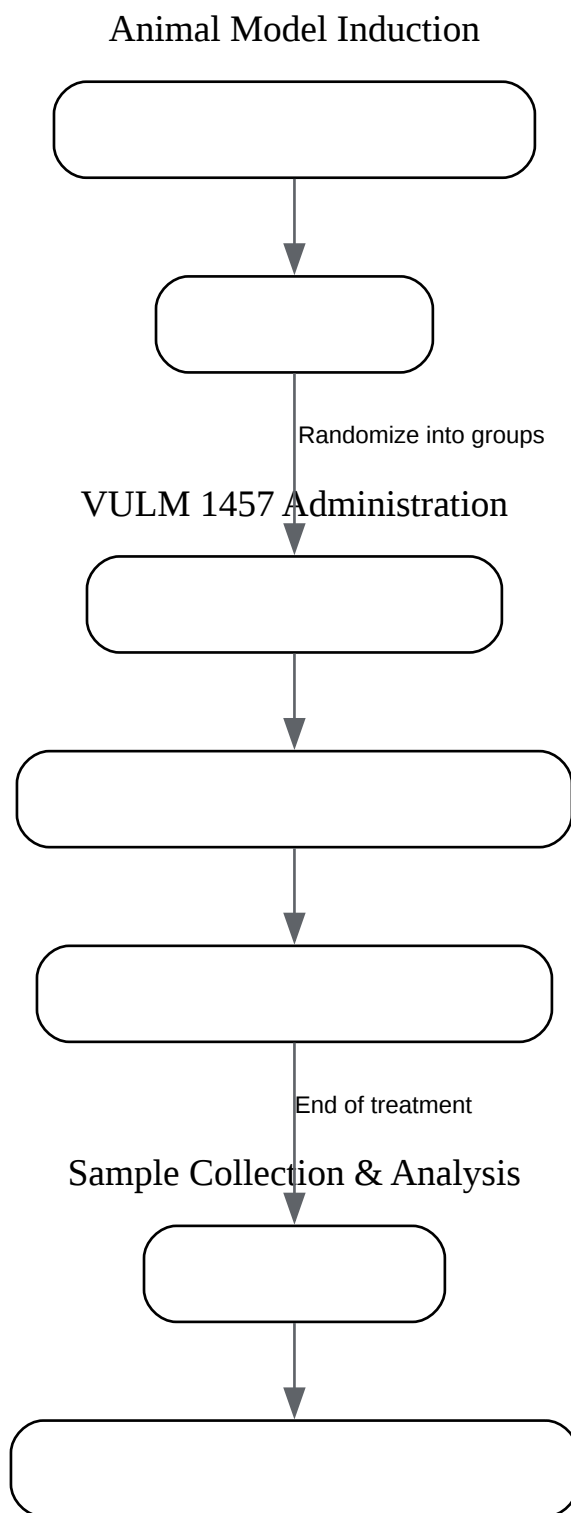
- Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
- Endpoint Measurement:
 - After the incubation period, collect the cell culture supernatant from each well.
 - Centrifuge the supernatant to remove any cellular debris.
 - Measure the concentration of adrenomedullin in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

In Vivo Protocol: Assessment of Hypolipidemic Effects in a Rat Model

This protocol is based on studies demonstrating the hypolipidemic activity of **VULM 1457** in diabetic and hypercholesterolemic rat models.

Objective: To evaluate the effect of **VULM 1457** on plasma lipid levels in vivo.

Experimental Workflow:



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Caption: Workflow for in vivo assessment of **VULM 1457** in a rat model.

Materials:

- Wistar rats
- High-fat, high-cholesterol diet
- **VULM 1457**
- Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose)
- Oral gavage needles
- Blood collection tubes (e.g., with EDTA)
- Centrifuge
- Kits for measuring plasma cholesterol and triglycerides

Procedure:

- Animal Model and Acclimatization:
 - Induce hypercholesterolemia by feeding the rats a high-fat, high-cholesterol diet for a specified period.
 - Allow the animals to acclimatize to the housing conditions for at least one week before the experiment.
 - Divide the animals into a control group and a **VULM 1457** treatment group.
- Preparation of **VULM 1457** for Oral Administration:
 - Prepare a suspension of **VULM 1457** in a suitable vehicle, such as 0.5% carboxymethyl cellulose in water. The concentration should be calculated to deliver a dose of 50 mg/kg in a reasonable volume (e.g., 5 mL/kg).
- Administration:

- Administer the **VULM 1457** suspension or the vehicle control to the rats daily via oral gavage for a period of 5 days.
- Sample Collection and Analysis:
 - At the end of the treatment period, collect blood samples from the rats via a suitable method (e.g., tail vein or cardiac puncture under anesthesia).
 - Centrifuge the blood samples to separate the plasma.
 - Measure the total cholesterol and triglyceride levels in the plasma using commercially available colorimetric assay kits.

Safety Precautions

- Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling **VULM 1457**.
- Avoid inhalation of the powder by working in a well-ventilated area or using a fume hood.
- In case of contact with skin or eyes, flush with copious amounts of water.
- Consult the Material Safety Data Sheet (MSDS) for complete safety information.^[1]

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions. It is the responsibility of the researcher to ensure all procedures are performed in accordance with institutional and regulatory guidelines.

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References

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